Mass Spectrometric Differentiation: Unique +3 Da Mass Shift via Dual 13C and D Labeling
Treprostinil-13C2,d1 provides a distinct mass shift of +3 Da relative to unlabeled treprostinil (M.W. ~390.5 g/mol). This shift results from the incorporation of two 13C atoms (+2 Da) and one deuterium atom (+1 Da) [1]. In comparison, Treprostinil-d4 (deuterium-only label) has a +4 Da shift, and Treprostinil-d7 has a +7 Da shift. The +3 Da shift is advantageous as it provides sufficient separation from the natural M+2 and M+3 isotopologue peaks of the unlabeled analyte, minimizing interference and improving signal-to-noise ratio for the internal standard channel, a common challenge for deuterium-only labeled compounds due to incomplete labeling and potential isotopic crosstalk [2]. The dual labeling strategy (13C and D) offers a balance between optimal mass shift and maintaining near-identical physicochemical properties to the native compound, which is critical for consistent extraction recovery and ionization efficiency.
| Evidence Dimension | Mass spectrometric differentiation (mass shift) |
|---|---|
| Target Compound Data | Molecular weight 393.50 g/mol (mass shift +3 Da) |
| Comparator Or Baseline | Unlabeled Treprostinil (390.5 g/mol, shift 0 Da); Treprostinil-d4 (394.54 g/mol, shift +4 Da); Treprostinil-d7 (397.56 g/mol, shift +7 Da) |
| Quantified Difference | +3 Da for Treprostinil-13C2,d1 vs. 0 Da for unlabeled, -1 Da vs. Treprostinil-d4, -4 Da vs. Treprostinil-d7 |
| Conditions | Molecular weight calculated from molecular formula C21[13C]2H33DO5; mass spectrometry analysis context |
Why This Matters
The +3 Da mass shift ensures a clean, interference-free analytical channel, which is critical for achieving the precision and accuracy required by FDA bioanalytical method validation guidelines.
- [1] MedChemExpress. Treprostinil-13C2,d (UT-15-13C2,d1) Product Data Sheet. View Source
- [2] Megazyme. Treprostinil-d4 Product Page. View Source
